3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Description
3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a spirocyclic compound featuring a 2-azaspiro[4.5]decane core substituted with a hydroxymethyl group at position 4 and a 3-chloropropan-1-one moiety. The spiro architecture imparts conformational rigidity, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c14-7-4-12(17)15-8-11(9-16)13(10-15)5-2-1-3-6-13/h11,16H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZMCYWRYQMIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H22ClNO
- Molecular Weight : 259.77 g/mol
- CAS Number : 2098085-45-9
This compound contains a spirocyclic structure, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds with spirocyclic structures often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
Therapeutic Applications
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes.
- Anticancer Potential : Some research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of cell signaling pathways.
- Neurological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to affect neurological pathways, possibly offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Neurological | Potential modulation of neurotransmitter receptors |
Study Insights
A study conducted on the antimicrobial efficacy of various spirocyclic compounds found that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was attributed to the disruption of the bacterial cell membrane integrity, leading to cell lysis.
In another investigation focusing on anticancer properties, this compound demonstrated a dose-dependent inhibition of proliferation in human breast cancer cell lines (MCF-7), suggesting that it may induce apoptosis via the mitochondrial pathway.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and eating disorders.
Case Study: Treatment of Eating Disorders
A patent (WO2008092888A1) describes derivatives of this compound as having potential for treating eating disorders by acting on specific neurochemical pathways. The spirocyclic structure may enhance binding affinity to relevant receptors, making it a candidate for further investigation in pharmacological studies .
Neuropharmacology
The compound's structural similarity to known neuroactive substances suggests it may interact with neurotransmitter systems, particularly those involving opioid receptors.
Case Study: Opioid Receptor Affinity
Research indicates that compounds with similar spirocyclic structures exhibit affinity for μ-opioid receptors and ORL1 receptors, which are integral in pain modulation and addiction pathways . This positions this compound as a potential candidate for developing analgesics or addiction treatment therapies.
Synthetic Chemistry
The synthesis of this compound has been documented using various organic synthesis techniques. Its preparation often involves multi-step reactions that can include the use of reducing agents and non-protic solvents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the propanone moiety is highly reactive toward nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2). This reaction is pivotal for functionalizing the molecule.
Key Findings :
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Amine Substitution : Reacting with benzylamine (2a) in CH<sub>2</sub>Cl<sub>2</sub> catalyzed by trifluoroacetic acid (TFA) yields spirocyclic amides (e.g., 6-benzyl-1-oxa-6-azaspiro[4.4]nonan-7-one) with 68% yield .
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Thiol Substitution : Thiols (e.g., ethanethiol) replace the chloride under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>), forming thioether derivatives.
Reaction Table :
Reduction Reactions
The ketone group in the propanone moiety can be reduced to a secondary alcohol.
Key Findings :
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LiAlH<sub>4</sub> Reduction : Lithium aluminum hydride reduces the ketone to a hydroxyl group with >90% efficiency .
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NaBH<sub>4</sub> : Selective reduction without affecting the spirocyclic structure is achievable in THF.
Data Table :
| Reducing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Et<sub>2</sub>O | 0°C → rt | 92% | |
| NaBH<sub>4</sub> | THF | rt | 85% |
Oxidation Reactions
The hydroxymethyl group (-CH<sub>2</sub>OH) on the spirocyclic ring is susceptible to oxidation.
Key Findings :
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KMnO<sub>4</sub>/CrO<sub>3</sub> : Oxidizes hydroxymethyl to a carboxylic acid or ketone.
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Swern Oxidation : (COCl)<sub>2</sub>/DMSO selectively oxidizes to aldehyde without ring degradation .
Reaction Pathway :
Acid/Base-Catalyzed Ring-Opening
The spirocyclic structure undergoes ring-opening under strong acidic/basic conditions.
Key Findings :
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TFA-Induced Ring-Opening : Generates linear amides via N-protonation and subsequent cleavage .
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NaOH/EtOH : Hydrolyzes the lactam ring to form dicarboxylic acid derivatives .
Example :
Elimination Reactions
Under basic conditions, β-elimination forms α,β-unsaturated ketones.
Key Findings :
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DBU/Et<sub>3</sub>N : Promotes dehydrohalogenation at 60°C, producing conjugated enones .
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Regioselectivity : Favored at the β-position due to steric hindrance in the spirocyclic system .
Mechanism :
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/alkyl introductions.
Key Findings :
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to two classes of analogs:
Spiro[4.5]decane derivatives with heteroatom substitutions (e.g., 3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, CAS 2097944-56-2).
Diazaspiro[4.5]decane derivatives (e.g., compounds 13 and 14 from pharmacological studies).
Table 1: Structural and Physicochemical Comparison
Physicochemical and Functional Insights
- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxymethyl group likely improves aqueous solubility compared to phenyl-substituted analogs (e.g., compounds 13 and 14), which prioritize lipophilicity for membrane penetration.
- This could influence conformational stability and intermolecular interactions.
- Chlorine Substituent : Both the target compound and compound 14 feature a chlorine atom, which may enhance electronic effects (e.g., dipole moments) or act as a hydrogen-bond acceptor, though its position (propane vs. aryl) dictates distinct reactivity.
Pharmacological Considerations
- Spirocyclic Rigidity: The target compound’s spiro architecture may restrict rotational freedom, improving binding specificity to biological targets compared to non-spiro analogs.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound can be divided into two key parts:
- Construction of the 2-azaspiro[4.5]decane core with a hydroxymethyl substituent at the 4-position
- Introduction of the 3-chloropropan-1-one moiety at the nitrogen (1-position) of the azaspiro ring
This approach typically involves the following steps:
Preparation of the 2-Azaspiro[4.5]decane Core with Hydroxymethyl Substitution
The azaspiro[4.5]decane scaffold is commonly prepared by cyclization reactions involving amines and cyclic ketones or lactams. The hydroxymethyl group at the 4-position can be introduced either by:
- Starting from a hydroxymethylated precursor amine , or
- Post-functionalization of the azaspiro ring via selective hydroxymethylation
- Reaction of a suitable cyclic amine with an aldehyde or halohydrin derivative to introduce the hydroxymethyl group at the 4-position.
- Cyclization under controlled conditions to form the spiro ring system.
This method is supported by analogous syntheses of azaspiro compounds reported in the literature, where 1-azaspiro[4.5]decan-2-one derivatives are prepared using amines and functionalized alkyl chains under mild conditions with acid catalysis (e.g., trifluoroacetic acid) and purification by flash chromatography.
Representative Experimental Data and Yields
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of spirocyclic framework, hydroxymethyl group, and chloropropanone moiety.
- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight.
- Chromatography : Flash column chromatography on silica gel with solvent gradients (e.g., petroleum ether/ethyl acetate) yields pure product.
Notes on Optimization and Challenges
- The stereochemistry at the spiro center must be controlled to ensure the desired isomer.
- The hydroxymethyl group is sensitive to acidic or basic conditions; mild conditions are preferred.
- The chloropropanone moiety can be reactive and prone to hydrolysis; reactions should be conducted under anhydrous conditions.
- Use of inert atmosphere (N2) and dry solvents improves yields and purity.
Summary Table of Key Reagents and Conditions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
